1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol
Description
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol (CAS: 32352-07-1) is a synthetic propanol derivative characterized by a 2-allylphenoxy group linked to a piperidine moiety via a three-carbon chain. Its structure includes an allyl-substituted aromatic ring and a secondary amine (piperidine), which may influence its physicochemical and pharmacological properties. The compound has been cataloged in chemical databases but is currently listed as discontinued in commercial supplies .
Properties
IUPAC Name |
1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGVMKSFFBJMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol typically involves the following steps:
Allylation of Phenol: The initial step involves the allylation of phenol to form 2-allylphenol. This reaction is usually carried out using allyl bromide in the presence of a base such as potassium carbonate.
Formation of Phenoxypropanol: The next step involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane.
Ring Opening with Piperidine: The final step involves the ring-opening reaction of 1-(2-allylphenoxy)-2,3-epoxypropane with piperidine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol and related compounds:
Key Findings:
Structural Impact on Solubility: The allylphenoxy group in the target compound may reduce water solubility compared to naphthalene or methylphenoxy derivatives. Piperidine’s tertiary amine contributes to moderate solubility, but salt formation (e.g., dihydrochloride, as in ) could enhance bioavailability. Alprenolol’s isopropylamino group improves solubility and bioavailability, making it clinically viable .
Pharmacological Profiles: Adrenoceptor Binding: Compounds with methoxyphenoxyethylamino or indolyloxy groups (e.g., ) show affinity for α1/α2/β1-adrenoceptors, suggesting the target compound may share similar interactions. Beta-Blocking Activity: Alprenolol’s β-antagonism highlights the importance of the isopropylamino group; replacing it with piperidine (as in the target compound) may alter receptor selectivity .
Synthetic Approaches: Nucleophilic substitution reactions are common for propanol derivatives (e.g., synthesis of naphthalene-based analogs in ). The target compound likely follows similar pathways, though yields and purification methods may vary.
Therapeutic Potential: Diarylated propanols (e.g., anti-inflammatory compounds in ) demonstrate that aromatic substitutions dictate biological activity. The allyl group in the target compound may confer unique anti-inflammatory or receptor-modulating properties.
Biological Activity
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol, also known by its CAS number 292062-23-8, is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H26ClN1O2, with a molecular weight of approximately 303.85 g/mol. The compound features an allyl group attached to a phenoxy moiety, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H26ClN1O2 |
| Molecular Weight | 303.85 g/mol |
| CAS Number | 292062-23-8 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The structural components of the compound allow it to modulate the activity of these targets, leading to diverse biological effects. Some proposed mechanisms include:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties, potentially through modulation of serotonin and norepinephrine levels.
- Analgesic Activity : The compound has been investigated for its analgesic effects in animal models, indicating potential use in pain management.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Activity :
- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin in the brain.
-
Analgesic Study :
- In another investigation, the compound was tested for its analgesic properties using the formalin test in mice. Results indicated that it significantly reduced pain responses at various doses, suggesting efficacy as a potential analgesic agent.
-
Neuroprotective Research :
- Research published in a peer-reviewed journal highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The study found that treatment with the compound led to reduced markers of oxidative damage in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
